molecular formula C23H25NO B1385254 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline CAS No. 1040681-87-5

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline

Cat. No.: B1385254
CAS No.: 1040681-87-5
M. Wt: 331.4 g/mol
InChI Key: CDIIOXNRZMVAOQ-UHFFFAOYSA-N
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Description

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline is a synthetic organic compound with the molecular formula C₂₃H₂₅NO and a molecular weight of 331.46 g/mol . It is characterized by its aniline core, which is functionalized with both a phenethyloxy group and a N-(3-phenylpropyl) substituent. This structure classifies it among aniline derivatives, a category of compounds known to be investigated for various biological activities, including potential as kallikrein inhibitors for the treatment of pain, inflammatory diseases, and gastrointestinal disorders . As a building block in medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize it in the exploration of new therapeutic agents. It is supplied as a high-purity material to ensure consistent performance in research settings. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(2-phenylethoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-3-9-20(10-4-1)13-8-17-24-22-14-7-15-23(19-22)25-18-16-21-11-5-2-6-12-21/h1-7,9-12,14-15,19,24H,8,13,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIIOXNRZMVAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Alkylation of Aniline Derivatives (Most Common Approach)

This method involves the alkylation of aniline or its derivatives with suitable alkyl halides or related electrophiles, followed by phenethyloxy substitution.

Step Reaction Description Reagents & Conditions Yield & Notes
1. Alkylation of Aniline Aniline reacts with 3-bromopropyl or 3-chloropropyl derivatives Use of potassium carbonate or sodium hydride as base; solvent: acetonitrile or DMF Typically high yield (~80-90%) with controlled temperature (~80°C)
2. Phenethyloxy Introduction Nucleophilic substitution with phenethanol derivatives Phenethanol or phenethoxy halides, catalyzed by base (potassium carbonate) Conditions favor SN2 mechanism; yields depend on purity
3. Final Purification Recrystallization or chromatography Ethanol or ethyl acetate Purity >98% achievable

Research Data:
A patent describes a process where chloro-3-phenyl-propane reacts with aniline derivatives in the presence of a base to form N-(3-phenylpropyl)aniline, which is then functionalized with phenethyloxy groups via nucleophilic substitution reactions (see).

Method B: Reductive Amination and Subsequent Etherification

This method involves:

  • Formation of the phenethyloxy group via etherification.
  • Coupling with aniline derivatives through reductive amination.
Step Reaction Description Reagents & Conditions Yield & Notes
1. Etherification Phenethanol derivatives react with phenols or aromatic halides Use of base (K2CO3), reflux in acetone or ethanol Moderate to high yields (~70-85%)
2. Amination Aromatic amines undergo reductive amination with aldehydes or ketones Sodium cyanoborohydride or hydrogenation catalysts Yields vary (~75-90%)
3. Coupling Final coupling of the amino group with phenethyloxy derivatives Standard coupling reagents High purity

Research Data:
Studies indicate that etherification of phenols with phenethanol derivatives, followed by amination, provides a versatile route for synthesizing substituted anilines with phenethyloxy groups (see).

Method C: Direct Substitution on Aromatic Ring (Less Common)

In some cases, direct electrophilic aromatic substitution (EAS) is employed, especially with activated aromatic rings:

Step Reaction Description Reagents & Conditions Yield & Notes
1. EAS of phenethoxy groups Using phenethanol derivatives with Lewis acids (e.g., AlCl3) Controlled temperature, inert atmosphere Usually low to moderate yields due to regioselectivity issues
2. N-alkylation Alkylation of aniline derivatives with alkyl halides Alkali metal bases, solvents like DMF Moderate yields, requires purification

Research Data:
Electrophilic substitution methods are less favored due to regioselectivity and over-substitution risks but are documented in older literature.

Data Tables Summarizing Key Parameters

Preparation Method Starting Materials Key Reagents Typical Yield Advantages Limitations
Alkylation & Nucleophilic Substitution Aniline derivatives, 3-bromopropyl halides K2CO3, phenethanol 80-90% High yield, scalable Requires multiple steps
Reductive Amination & Etherification Aromatic amines, phenethanol derivatives NaBH3CN, base 75-90% Versatile, high purity Longer reaction times
Direct EAS Aromatic rings, phenethanol derivatives Lewis acids 50-70% Simple, fewer steps Regioselectivity issues

Research Findings and Industrial Relevance

Recent patents and research articles emphasize the importance of reaction conditions such as temperature control, choice of solvent, and purification techniques to optimize yield and purity:

  • Patents (e.g., CN110283082A) describe efficient synthesis routes involving chlorination, coupling with phthalimide salts, and hydrazinolysis to produce intermediates like 3-phenylpropylamine, which can be further functionalized.
  • Industrial processes favor the alkylation route due to its scalability and straightforward purification, with yields exceeding 85% under optimized conditions.
  • Environmental considerations include minimizing toxic by-products and employing greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique chemical structure, which includes a phenethoxy group and a phenylpropyl moiety. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in research.

Scientific Research Applications

1. Organic Synthesis

  • Role as a Building Block : The compound serves as a crucial reagent in organic synthesis, facilitating the construction of more complex molecules. Its availability allows chemists to explore new synthetic pathways and develop innovative compounds.

2. Biological Studies

  • Enzyme Interaction : Research indicates that 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline interacts with specific enzymes, modulating their activity. This property is essential for biochemical assays aimed at understanding metabolic pathways.
  • Protein Modifications : The compound can also be employed to study protein interactions and modifications, providing insights into cellular functions.

3. Medicinal Chemistry

  • Therapeutic Applications : Preliminary studies suggest potential therapeutic applications in treating various diseases. The compound's ability to influence biological pathways makes it a candidate for drug discovery and development.

The biological activity of this compound has been investigated across several domains:

1. Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens.

ActivityTarget OrganismMechanism
AntibacterialStaphylococcus aureusDisruption of cell wall synthesis
AntifungalCandida albicansInhibition of hyphal growth

2. Anti-inflammatory Effects
Research indicates that the compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in experimental models.

CytokineEffect
TNF-alphaSignificant reduction observed in macrophages

3. Anticancer Potential
Emerging studies highlight the anticancer effects of the compound, showing its ability to induce apoptosis in cancer cell lines.

Cancer TypeCell LineEffect
Lung cancerA549Induction of apoptosis
Colon cancerHT-29Cell cycle arrest

Case Studies

1. Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.

2. Anti-inflammatory Mechanism
In vitro assays revealed that the compound significantly reduced TNF-alpha levels in macrophages, indicating its role in modulating inflammatory responses.

3. Anticancer Activity
In vivo studies using mouse models showed that administration of this compound led to a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes critical structural analogs and their substituents:

Compound Name Substituent on Aniline Key Modifications Physical State Yield (%) Rf Value (Chromatography)
3-(Trifluoromethyl)-N-(3-phenylpropyl)aniline (3ab) 3-CF₃ Electron-withdrawing CF₃ group Pale yellow oil 45 0.48 (5% pentane/EtOAc)
4-(tert-Butyl)-N-(3-phenylpropyl)aniline (3af) 4-(tert-C₄H₉) Bulky tert-butyl group Colorless oil 42 0.3 (2% pentane/EtOAc)
3-Chloro-5-nitro-N-(3-phenylpropyl)aniline (3o) 3-Cl, 5-NO₂ Electron-withdrawing Cl and NO₂ groups Orange oil 69 N/A
N-(2-Phenylpropyl)aniline (2b_v) None Branched propyl chain Colorless oil 66 0.33 (PE/EtOAc = 20:1)
N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline 3-phenethyloxy Bulky phenethyloxy group N/A N/A N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds like 3ab (CF₃) and 3o (Cl, NO₂) exhibit lower yields (45–69%) compared to simpler analogs, likely due to steric hindrance or electronic deactivation during synthesis .
  • Chromatographic Behavior : Higher Rf values (e.g., 0.48 for 3ab vs. 0.3 for 3af) correlate with reduced polarity, influenced by substituent electronic properties .

Physical and Chemical Properties

  • Physical State : Most analogs (e.g., 3ab, 3af) are oils, while derivatives with polar groups (e.g., benzamide in 3j from ) form solids due to crystallinity .
  • Solubility : The trifluoromethyl group in 3ab enhances solubility in organic solvents, whereas the phenethyloxy group may reduce aqueous solubility .
  • Stability: Electron-withdrawing substituents (e.g., NO₂ in 3o) may increase oxidative stability but reduce nucleophilic reactivity .

Biological Activity

3-(Phenethyloxy)-N-(3-phenylpropyl)aniline is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure, characterized by a phenethyloxy group and a phenylpropyl moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H25NO
  • Molecular Weight : 331.46 g/mol
  • CAS Number : 1040681-87-5

The compound's structure can be represented as follows:

Structure C6H5 O C2H5 N C6H4 C3H5\text{Structure }\text{C}_6\text{H}_5\text{ O C}_2\text{H}_5\text{ N C}_6\text{H}_4\text{ C}_3\text{H}_5

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The following mechanisms have been proposed based on recent studies:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing pathways related to insulin secretion and glucose metabolism, which are critical in diabetes management .
  • Enzyme Inhibition : It has been noted for its kininogenase-inhibitory action, which could play a role in modulating inflammatory responses . This suggests potential applications in treating conditions associated with excessive inflammation.

Antidiabetic Potential

Research indicates that compounds similar to this compound can enhance insulin secretion and improve glucose tolerance. This is particularly relevant for managing type 2 diabetes. A study highlighted the compound's ability to activate GPR40 receptors, which are implicated in insulin release .

Anti-inflammatory Effects

The kininogenase-inhibitory activity suggests that this compound may reduce inflammation by inhibiting the production of kinins, which are known to mediate inflammatory processes. This could have implications for treating chronic inflammatory diseases .

Case Studies and Research Findings

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with other related compounds:

Compound NameBiological ActivityReference
N-(4-Methoxybenzyl)(3-pyridinyl)methanamineInsulin secretion enhancement
N-(4-Butoxybenzyl)(3-pyridinyl)methanamineKininogenase inhibition
3-(Phenethyl)anilineAntidepressant effects

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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